1-(Trifluoromethyl)cyclopropanamine
Overview
Description
Synthesis Analysis
The synthesis of 1-(Trifluoromethyl)cyclopropanamine involves several innovative methods that highlight the versatility and reactivity of this compound. A key approach includes the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, a process that has been demonstrated to produce significant yields of the target product in a single batch (Bezdudny et al., 2011). Additionally, diastereoselective synthesis methods have been developed to produce cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers, utilizing 1,3-enynes and sulfur ylides under mild conditions (Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclopropanamine is characterized by the presence of a cyclopropane ring substituted with a trifluoromethyl group and an amine functionality. This structure imparts a significant degree of polarity and stereochemical complexity, enabling the molecule to participate in a wide range of chemical reactions. Detailed structural analysis through X-ray crystallography and computational methods provides insights into the conformational preferences and electronic distribution within the molecule, essential for understanding its reactivity and applications in synthesis (Fang et al., 2019).
Chemical Reactions and Properties
1-(Trifluoromethyl)cyclopropanamine participates in various chemical reactions, including cyclopropanation, cycloaddition, and nucleophilic substitution, reflecting its utility in constructing complex molecular architectures. The trifluoromethyl group significantly influences the molecule's chemical properties, such as its acidity, reactivity, and stability, making it a valuable synthon in organic synthesis. For instance, the Corey-Chaykovsky reaction has been utilized to synthesize cis-configured trifluoromethyl cyclopropanes, showcasing the compound's versatility in stereoselective synthesis (Hock et al., 2017).
Scientific Research Applications
Summary of the Application
Trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include 1-(Trifluoromethyl)cyclopropanamine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives are being researched . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results or Outcomes
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Photoredox Catalysis
Summary of the Application
The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. Recently, the radical trifluoromethylation by photoredox catalysis has emerged .
Methods of Application or Experimental Procedures
Photoredox catalysis with well-known ruthenium (II) polypyridine complexes, the relevant iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry . They can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
Results or Outcomes
The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .
3. Transition Metal-Mediated Trifluoromethylation
Summary of the Application
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Methods of Application or Experimental Procedures
The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is being researched .
Results or Outcomes
The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
4. Electrophilic Trifluoromethylation
Summary of the Application
Electrophilic trifluoromethylating reagents are used in this work .
Methods of Application or Experimental Procedures
The reactivity of electrophilic trifluoromethylating reagents is being researched .
Results or Outcomes
The research on electrophilic trifluoromethylating reagents is expected to contribute to the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons .
5. Transition Metal-Mediated Trifluoromethylation
Summary of the Application
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Methods of Application or Experimental Procedures
The transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is being researched .
Results or Outcomes
The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
6. Electrophilic Trifluoromethylation
Summary of the Application
Electrophilic trifluoromethylating reagents are used in this work .
Methods of Application or Experimental Procedures
The reactivity of electrophilic trifluoromethylating reagents is being researched .
Results or Outcomes
The research on electrophilic trifluoromethylating reagents is expected to contribute to the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons .
Safety And Hazards
properties
IUPAC Name |
1-(trifluoromethyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)3(8)1-2-3/h1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWOFVFUKXZXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294300 | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclopropanamine | |
CAS RN |
112738-68-8 | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112738-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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